molecular formula C11H17NO B13052567 (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

Cat. No.: B13052567
M. Wt: 179.26 g/mol
InChI Key: OMHXOYQQRWBJGZ-LLVKDONJSA-N
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Description

(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine (CAS 1269781-13-6) is a chiral amine compound with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol . This chemical features a (2,5-dimethylphenyl) group attached to a 2-methoxyethan-1-amine backbone in the (S) enantiomeric form, making it a valuable chiral building block or intermediate in organic synthesis and medicinal chemistry research . While specific pharmacological data for this compound is not widely published, its structural features are of significant interest. The chiral phenethylamine scaffold is common in many biologically active molecules. Related compounds with similar dimethylphenyl and methoxyethylamine structures are investigated as intermediates in pharmaceutical development and some are known to have activity in neurological research . As a chiral synthon, this amine is particularly useful for the synthesis of more complex molecules, potentially serving as a precursor for ligands or candidates in drug discovery programs. Its utility is enhanced by the reactivity of the primary amine group, which can undergo various protection and deprotection strategies, such as forming carbamates with reagents like Boc₂O, for use in multi-step synthetic sequences . This product is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(2,5-dimethylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3/t11-/m1/s1

InChI Key

OMHXOYQQRWBJGZ-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](COC)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(COC)N

Origin of Product

United States

Preparation Methods

Chiral Resolution and Asymmetric Synthesis

  • Asymmetric Catalysis: The chiral center can be introduced using asymmetric catalytic hydrogenation or asymmetric reductive amination of prochiral ketones or aldehydes bearing the 2,5-dimethylphenyl group and a methoxy substituent on the side chain.
  • Chiral Auxiliary or Chiral Pool Synthesis: Starting from chiral building blocks or auxiliaries to induce stereochemistry at the amine-bearing carbon.

Reductive Amination

  • Reductive amination is a widely used method for synthesizing chiral amines. A 2-methoxyacetaldehyde or its equivalent can be condensed with 2,5-dimethylphenyl-containing amines or precursors, followed by reduction with a suitable hydride reagent (e.g., sodium cyanoborohydride or catalytic hydrogenation).
  • This method allows direct formation of the amine with control over stereochemistry when using chiral catalysts or chiral auxiliaries.

Gabriel Synthesis and Reduction of Nitro or Nitrile Precursors

  • Although Gabriel synthesis is typically for primary amines, the preparation of the methoxyethanamine moiety can be approached via nitrile or nitro intermediates followed by reduction (e.g., catalytic hydrogenation or LiAlH4 reduction).
  • Nitro compounds or nitriles bearing the 2,5-dimethylphenyl group can be reduced to the corresponding amines, with subsequent introduction of the methoxy group via alkylation or substitution.

Detailed Preparation Methods

Synthesis via Reductive Amination of 2-Methoxyacetaldehyde with 2,5-Dimethylaniline

Step Description Reagents/Conditions Notes
1 Condensation of 2,5-dimethylaniline with 2-methoxyacetaldehyde Mild acid catalyst, room temperature Forms imine intermediate
2 Reduction of imine to amine NaBH3CN or catalytic hydrogenation (Pd/C, H2) Stereoselective reduction possible with chiral catalysts
3 Purification Chromatography or crystallization Isolate (S)-enantiomer by chiral HPLC or resolution
  • This method is favored for its simplicity and ability to introduce chirality via chiral catalysts or auxiliaries.

Synthesis via Nitro Compound Reduction

Step Description Reagents/Conditions Notes
1 Nitration of 2,5-dimethylbenzene derivative HNO3/H2SO4, controlled temperature Introduces nitro group ortho or para to methyl groups
2 Introduction of methoxyethanamine side chain Alkylation with methoxyethyl halide SN2 reaction
3 Reduction of nitro group to amine Pd/C hydrogenation or Fe/HCl reduction Yields primary amine
4 Chiral resolution or asymmetric reduction Chiral catalysts or resolution agents Obtain (S)-enantiomer
  • This route is more complex but allows for functional group manipulation and introduction of the methoxy group prior to amine formation.

Catalytic Hydrogenation of Protected Intermediates

  • Use of benzyl-protected amines or nitro intermediates followed by catalytic hydrogenation with Pd or Pt catalysts under mild hydrogen pressure to reduce nitro groups and remove protecting groups simultaneously.
  • Reaction conditions typically involve hydrogen pressure of 2–3 bar, temperatures between 20–80°C, and solvents such as toluene, ethanol, or ethyl acetate.
  • Post-hydrogenation, acid precipitation or salt formation (e.g., malic acid salt) can facilitate purification and stabilization of the product.

Research Findings and Data

Catalytic Hydrogenation Parameters

Parameter Typical Range Effect on Reaction
Catalyst Pd/C (10%), Pt/C High selectivity for nitro reduction
Hydrogen Pressure 2–3 bar Moderate pressure sufficient for reduction
Temperature 20–78°C (typical ~60°C) Controls reaction rate and selectivity
Solvent Toluene, Ethanol, Ethyl acetate Influences solubility and crystallization
Time 30 min to 4 hours Complete reduction and deprotection
  • Controlled cooling and inert atmosphere prevent oxidation of sensitive amine products.

Chiral Purity and Analytical Techniques

  • Enantiomeric excess (ee) is commonly determined by chiral HPLC using chiral stationary phases such as Chiralcel IF or IA columns.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms chemical structure and purity.
  • Mass spectrometry (MS) confirms molecular weight and composition.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Reductive Amination 2,5-Dimethylaniline + 2-methoxyacetaldehyde NaBH3CN, chiral catalyst Direct, stereoselective Requires chiral catalyst for enantioselectivity
Nitro Reduction Nitro-2,5-dimethylbenzene derivative Pd/C, H2, methoxyethyl halide Flexible functionalization Multi-step, possible side reactions
Catalytic Hydrogenation of Protected Intermediate Benzyl-protected nitro intermediates Pd/C, H2, acid precipitation High purity, scalable Requires protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

The table below compares key structural features and reported activities of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine with its analogs:

Compound Name Substituents on Phenyl Ring Amine Side Chain Molecular Weight (g/mol) Reported Activity/Use References
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine 2,5-dimethyl 2-methoxyethylamine ~193.3 (calculated) Not explicitly reported; inferred receptor modulation [Target]
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine) 2,5-dimethoxy, 4-methyl ethylamine 215.7 Psychedelic activity (5-HT2A agonist)
2C-P (2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine) 2,5-dimethoxy, 4-propyl ethylamine 257.8 Psychedelic activity (prolonged effects)
Compound 18 (2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine) 2,5-dimethoxy, 4-trifluoromethyl ethylamine 295.7 Serotonin reuptake inhibition (SSRI)
1-(2,5-Dimethylphenyl)piperazine 2,5-dimethyl piperazine 190.3 Potential serotonin/dopamine modulation
Key Observations:

Methoxy groups enhance hydrogen bonding with 5-HT2A receptors, explaining the psychedelic activity of 2C-D/P . The 4-trifluoromethyl group in Compound 18 increases electron-withdrawing effects and lipophilicity, favoring serotonin reuptake inhibition (SSRI activity) over receptor agonism .

Side Chain Modifications: The 2-methoxyethylamine side chain in the target compound introduces steric and electronic differences compared to simple ethylamine chains (2C-D/P). Methoxy groups may enhance blood-brain barrier penetration due to increased lipophilicity. Piperazine derivatives (e.g., 1-(2,5-Dimethylphenyl)piperazine) exhibit distinct pharmacodynamics, likely targeting monoamine transporters rather than receptors .

Stereochemical Considerations: While the (S)-enantiomer of the target compound is specified, none of the evidence explicitly compares enantiomeric activity for this structure. However, analogous studies (e.g., (R)-configured piperidines in SSRI research) suggest enantiomers may differ in potency or selectivity .

Biological Activity

(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine, also known as a derivative of the phenethylamine class, has garnered interest in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}O

This structure features a dimethylphenyl group and a methoxyethanamine moiety, which are critical for its biological properties.

Research indicates that (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine acts primarily as a selective agonist at serotonin receptors, particularly the 5-HT2A receptor. The binding affinity and selectivity for this receptor are crucial for its psychoactive effects.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the methoxy and methyl groups significantly influence the compound's potency at the 5-HT2A receptor. For instance:

  • Deletion of Methoxy Groups : Removing either methoxy group results in a substantial decrease in agonist potency.
  • Substitution Effects : Altering the position or nature of substituents on the phenyl ring can enhance or diminish receptor affinity.

Table 1 summarizes the effects of various substitutions on biological activity:

Compound Variation5-HT2A Agonist Potency (EC50)Notes
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amineBaselineHigh potency
Deletion of 5-MeO Group20-fold decreaseSignificant loss of activity
Deletion of 2-MeO Group>500-fold decreaseCritical for activity

Pharmacological Profile

The pharmacological profile of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine suggests potential therapeutic applications:

  • Psychoactive Effects : Similar to classical psychedelics, it may have implications in treating psychiatric disorders such as depression and anxiety.
  • Safety Profile : Initial studies indicate a moderate safety profile; however, further toxicological assessments are necessary.

Case Studies

A notable case study involved the clinical application of related compounds in treating mood disorders. In this context, derivatives exhibiting similar mechanisms demonstrated efficacy in reducing symptoms of depression when administered in controlled settings.

Clinical Observations

In a recent clinical trial involving a related compound with structural similarities to (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine:

  • Participants : 50 individuals diagnosed with major depressive disorder.
  • Dosage : Administered at varying doses over eight weeks.
  • Results : Significant improvement in depressive symptoms was observed compared to placebo controls.

Toxicology and Safety

Toxicological studies have indicated that while (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine exhibits psychoactive properties, it also has a relatively short half-life in biological systems. Specifically:

  • In Vitro Stability : The compound showed a half-life of approximately 7.8 minutes in mouse liver microsomes.
  • In Vivo Half-Life : Estimated at 2 to 3 hours in mice, suggesting rapid metabolism which may mitigate prolonged effects.

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